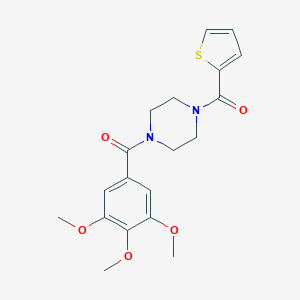![molecular formula C26H27FN2O3 B248508 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE](/img/structure/B248508.png)
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy and methoxy group attached to a benzyl piperazine, along with a fluorophenyl methanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which can be synthesized via the Vilsmeier-Haack reaction. This involves reacting 4-benzyloxy-3-methoxyphenol with N,N-dimethylformamide and phosphorus oxychloride, followed by hydrolysis and oxidation .
The next step involves the formation of the piperazine derivative. This can be achieved by reacting the aldehyde with piperazine under appropriate conditions to form the desired piperazine derivative. Finally, the fluorophenyl methanone moiety is introduced through a coupling reaction, typically using a suitable fluorophenyl reagent and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy and methoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Benzyloxy-3-methoxybenzoic acid: Another related compound with similar structural features.
Uniqueness
The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H27FN2O3 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(3-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H27FN2O3/c1-31-24-11-10-21(16-25(24)32-19-20-6-3-2-4-7-20)18-28-12-14-29(15-13-28)26(30)22-8-5-9-23(27)17-22/h2-11,16-17H,12-15,18-19H2,1H3 |
Clé InChI |
HAEKPODVRMYRLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248427.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B248428.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
![3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B248437.png)

![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)



